1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that features a thiazepane ring, a difluorophenyl group, and a methoxyphenoxy group. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could involve the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: This step might involve the use of a difluorophenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Methoxyphenoxy Group: This could be achieved through etherification reactions using a methoxyphenol derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of sulfoxides or sulfones.
Reduction: Possibly reducing the carbonyl group to an alcohol.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potentially as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-hydroxyphenoxy)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-9-8-19(27-11-10-23)15-12-14(21)6-7-16(15)22/h2-7,12,19H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACKWYUCXFZWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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